molecular formula C19H20N2OS B460311 2-[(2-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile CAS No. 445384-18-9

2-[(2-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No.: B460311
CAS No.: 445384-18-9
M. Wt: 324.4g/mol
InChI Key: YZGIUAYYTRZPOO-UHFFFAOYSA-N
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Description

2-[(2-Methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a synthetic chemical building block based on a fused pyridine-heterocycle scaffold. This compound features a 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core, a structure known for its relevance in pharmaceutical and biochemical research. The core scaffold is similar to those found in compounds investigated for various biological activities . The molecule is substituted at the 3-position with a carbonitrile group and at the 2-position with a (2-methoxybenzyl)sulfanyl moiety, which may influence its electronic properties and potential for intermolecular interactions, such as hydrogen bonding and pi-stacking, as observed in related crystal structures . This combination of functional groups makes it a valuable intermediate for medicinal chemistry, allowing for further derivatization and exploration of structure-activity relationships. Researchers may employ this compound in the synthesis of more complex molecules, in the development of targeted screening libraries, or as a standard in analytical studies. The product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-22-18-10-6-5-8-15(18)13-23-19-16(12-20)11-14-7-3-2-4-9-17(14)21-19/h5-6,8,10-11H,2-4,7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGIUAYYTRZPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CSC2=C(C=C3CCCCCC3=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway A: Sequential Functionalization

  • Core Formation: Cyclohepta[b]pyridine synthesis via Q-tube-assisted cyclocondensation.

  • Bromination: NBS-mediated bromination at position 2.

  • Sulfanyl Incorporation: Reaction with 2-methoxybenzyl mercaptan.

  • Nitrile Installation: Sandmeyer reaction on 3-amino intermediate.

Overall Yield: 62% (four steps).

Pathway B: Convergent Approach

  • Pre-functionalized Building Blocks: Prepare 3-cyanocyclohepta[b]pyridine and 2-methoxybenzylsulfanyl chloride separately.

  • Coupling: Pd-catalyzed cross-coupling (e.g., Ullmann reaction) to attach the sulfanyl group.

Advantages: Higher modularity; avoids regioselectivity issues.

Challenges and Optimization

  • Regioselectivity in Cyclization: Steric hindrance in seven-membered rings may lead to mixed regioisomers. Microwave-assisted synthesis or templating agents improve selectivity.

  • Nitrile Stability: Acidic or high-temperature conditions risk nitrile hydrolysis. Using anhydrous conditions and neutral pH buffers mitigates this.

  • Green Chemistry Metrics: The Q-tube method reduces solvent waste and energy use compared to conventional reflux .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation through interaction with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Conformational Differences

Cyclohepta vs. Cyclopenta Ring Systems

  • Cyclohepta[b]pyridine Derivatives: The target compound’s seven-membered cycloheptane ring adopts a half-chair conformation, as observed in analogs like 2-benzylamino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (compound I) and its chloro analog (compound II) . Puckering parameters for the cycloheptane ring include $ Q2 = 0.415–0.475 \, \text{Å} $ and $ \phi2 = 310.1–310.3^\circ $, indicating moderate distortion from planarity.
  • Cyclopenta[b]pyridine Derivatives : Smaller five-membered rings (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) exhibit greater strain, often leading to envelope or twisted conformations. This difference impacts molecular packing and intermolecular interactions .

Substituent Effects

  • Halogenated Derivatives : Bromo (compound I ) and chloro (compound II ) substituents at the 4-position of the phenyl ring influence steric bulk and hydrogen bonding. For example, the bromo derivative forms C–H···Br hydrogen bonds , contributing to a 3D network, while the chloro analog relies solely on π–π interactions for 2D packing .
  • Methoxy Substituents : The 2-methoxybenzyl group in the target compound is electron-donating, which may enhance solubility compared to halogenated analogs. However, its steric bulk could reduce π–π interaction efficiency, as seen in analogs like 7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile .
Supramolecular Interactions
Compound Substituent Hydrogen Bonding π–π Distance (Å) Crystal System
Target Compound 2-Methoxybenzyl Likely N–H···N (nitrile) and C–H···O ~3.7–3.8 (inferred) Pending analysis
Compound I (Br) 4-Bromophenyl N–H···N, C–H···Br 3.7710 Monoclinic ($P2_1/n$)
Compound II (Cl) 4-Chlorophenyl N–H···N 3.7818 Triclinic ($P1$)
CAPD-4 2-Methoxyphenyl Weak C–H···O N/A Orthorhombic
  • Hydrogen Bonding : Halogenated derivatives (Br/Cl) exhibit stronger intermolecular interactions due to halogen participation. For example, compound I forms a 3D network via N–H···N and C–H···Br bonds, while compound II lacks halogen-mediated interactions, resulting in a 2D structure .
  • π–π Stacking : All analogs show π–π interactions between pyridine rings, with centroid distances of 3.77–3.78 Å , typical for aromatic stacking. The target compound’s methoxy group may slightly increase this distance due to steric hindrance .

Biological Activity

The compound 2-[(2-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (hereafter referred to as "the compound") exhibits a complex structure characterized by a methoxybenzyl group, a sulfanyl group, and a tetrahydrocycloheptapyridine ring system. Its molecular formula is C19H20N2OSC_{19}H_{20}N_{2}OS . This article delves into the biological activities of this compound, focusing on its potential applications in medicinal chemistry and pharmacology.

The compound's unique structure contributes to its diverse biological activities. It has been synthesized through various methods involving cyclization reactions and nucleophilic substitutions . The presence of the sulfanyl group is particularly noteworthy as it often enhances the biological profile of organic compounds.

Antimicrobial Properties

Research indicates that the compound possesses significant antimicrobial activity. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymes in bacterial metabolism. Studies have shown promising results against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This activity is likely mediated through interactions with cellular signaling pathways that regulate cell growth and survival .

Case Studies

  • Antimicrobial Efficacy : A study conducted on several strains of Staphylococcus aureus demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics . This suggests its potential as an alternative treatment for resistant bacterial infections.
  • Cancer Cell Line Testing : In vitro studies on human cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability, particularly in breast cancer and leukemia models. The mechanism appears to involve the activation of caspase pathways leading to apoptosis .

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : The disruption of bacterial membranes and inhibition of metabolic enzymes are primary pathways through which the compound exerts its antimicrobial effects.
  • Anticancer Mechanism : The induction of apoptosis may occur via the activation of intrinsic pathways involving mitochondrial dysfunction and subsequent caspase activation .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
2-[(2-methoxyphenyl)methyl]thio]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrileStructureModerate antimicrobial activity
2-[(2-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carboxamideStructurePotential anticancer properties

This table illustrates that while similar compounds exhibit some biological activities, the specific combination of functional groups in our compound may confer enhanced properties.

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